molecular formula C13H11Cl B588888 3-Chloro-2-methylbiphenyl-d5 CAS No. 1330173-04-0

3-Chloro-2-methylbiphenyl-d5

Cat. No. B588888
CAS RN: 1330173-04-0
M. Wt: 207.712
InChI Key: JNXJARJANRFDKX-QRKCWBMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methylbiphenyl-d5 is a compound with the molecular formula C13H6D5Cl and a molecular weight of 207.71 . It is a stable isotope-labeled compound that is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry . It is soluble in chloroform and appears as a colorless oil .


Synthesis Analysis

The industrial synthesis of 3-chloro-2-methylbiphenyl, which is the unlabeled version of this compound, is reported to be via cross-coupling of aryl Grignard reagents with haloarenes .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(3-chloro-2-methylphenyl)-2,3,4,5,6-pentadeuteriobenzene . The canonical SMILES string is CC1=C(C=CC=C1Cl)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

This compound is a colorless oil that is soluble in chloroform . It has a molecular weight of 207.71 .

Future Directions

As a stable isotope-labeled compound, 3-Chloro-2-methylbiphenyl-d5 has potential applications in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry . Its use as a chemical reference for identification and detection, as well as for studying structure and reaction mechanisms, suggests it could be valuable in future scientific research and applications .

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3/i2D,3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXJARJANRFDKX-QRKCWBMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC=C2)Cl)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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